Cas no 70326-81-7 (ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate)

ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate 化学的及び物理的性質
名前と識別子
-
- (E)-Ethyl 3-(thiophen-2-yl)acrylate
- 2-Propenoic acid, 3-(2-thienyl)-, ethyl ester, (2E)-
- Ethyl (2E)-3-(2-thienyl)acrylate
- ETHYL (2E)-3-THIEN-2-YLACRYLATE
- (2E)-3-(2-Thienyl)-2-propenoic acid ethyl ester
- ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate
- ethyl (E)-3-(thiophen-2-yl)acrylate
- GFRCDOMEJDUQGT-AATRIKPKSA-N
- LS-12236
- (E)-3-thiophen-2-yl-acrylic acid ethyl ester
- (E)-ethyl3-(thiophen-2-yl)acrylate
- A903613
- EN300-1455927
- J-502035
- SCHEMBL4865365
- Ethyl 3-(2-thienyl)propenoate
- Ethyl (2E)-3-(2-thienyl)-2-propenoate #
- ethyl (E)-3-thiophen-2-ylprop-2-enoate
- AKOS016004470
- MFCD22380689
- Ethyl (2E)-3-(2-thienyl)-2-propenoate
- 70326-81-7
- DB-362287
- ALBB-032762
- (E)-ETHYL3-(2-THIENYL)ACRYLATE
-
- MDL: MFCD22380689
- インチ: InChI=1S/C9H10O2S/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3/b6-5+
- InChIKey: GFRCDOMEJDUQGT-AATRIKPKSA-N
- SMILES: CCOC(=O)/C=C/C1=CC=CS1
計算された属性
- 精确分子量: 182.0402
- 同位素质量: 182.04015073g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 177
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 54.5Ų
じっけんとくせい
- 密度みつど: 1.165
- Boiling Point: 277 ºC
- フラッシュポイント: 121 ºC
- PSA: 26.3
- LogP: 2.32440
ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A169003766-1g |
(E)-Ethyl 3-(thiophen-2-yl)acrylate |
70326-81-7 | 97% | 1g |
$390.60 | 2023-09-01 | |
abcr | AB562102-5g |
Ethyl (2E)-3-(2-thienyl)acrylate; . |
70326-81-7 | 5g |
€445.00 | 2025-02-15 | ||
Chemenu | CM199663-1g |
ethyl (E)-3-(thiophen-2-yl)acrylate |
70326-81-7 | 97% | 1g |
$430 | 2024-07-24 | |
abcr | AB562102-5 g |
Ethyl (2E)-3-(2-thienyl)acrylate; . |
70326-81-7 | 5g |
€456.10 | 2023-04-13 | ||
Enamine | EN300-1455927-0.05g |
ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate |
70326-81-7 | 0.05g |
$683.0 | 2023-05-26 | ||
Enamine | EN300-1455927-0.1g |
ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate |
70326-81-7 | 0.1g |
$715.0 | 2023-05-26 | ||
Enamine | EN300-1455927-100mg |
ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate |
70326-81-7 | 100mg |
$715.0 | 2023-09-29 | ||
Enamine | EN300-1455927-500mg |
ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate |
70326-81-7 | 500mg |
$781.0 | 2023-09-29 | ||
Enamine | EN300-1455927-5000mg |
ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate |
70326-81-7 | 5000mg |
$2360.0 | 2023-09-29 | ||
A2B Chem LLC | AC92321-1g |
(E)-Ethyl 3-(thiophen-2-yl)acrylate |
70326-81-7 | >95% | 1g |
$405.00 | 2024-04-19 |
ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate 関連文献
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
ethyl (2E)-3-(thiophen-2-yl)prop-2-enoateに関する追加情報
Ethyl (2E)-3-(Thiophen-2-yl)Prop-2-enoate: A Comprehensive Overview
Ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate, also known by its CAS number 70326-81-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a thiophene ring and an ethyl ester group. The (2E) configuration indicates that the double bond in the propenoate group is in the trans position, which plays a crucial role in determining its physical and chemical properties.
The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a key feature of this compound. Thiophenes are known for their stability and ability to participate in various chemical reactions, making them valuable in the synthesis of advanced materials. The presence of the ethyl ester group further enhances the compound's versatility, as esters are commonly used as intermediates in organic synthesis and can be easily modified to introduce additional functionality.
Recent studies have highlighted the potential of ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate in the development of novel materials with unique electronic properties. For instance, researchers have explored its use as a precursor for the synthesis of thiophene-based polymers, which exhibit excellent conductivity and stability. These polymers have applications in organic electronics, such as flexible displays and sensors.
In addition to its role in materials science, ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate has shown promise in medicinal chemistry. The compound's structure suggests potential bioactivity, particularly due to the thiophene moiety, which is known to interact with various biological targets. Recent investigations have focused on its ability to modulate enzyme activity and its potential as a lead compound for drug discovery.
The synthesis of ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate typically involves a combination of nucleophilic substitution and conjugate addition reactions. These methods allow for precise control over the stereochemistry of the product, ensuring high purity and consistency. The compound can be further functionalized by modifying either the thiophene ring or the ester group, enabling tailored applications across diverse fields.
From an environmental perspective, ethyl (2E)-3-(thiophen-2-yil)prop-2-enolate has been studied for its biodegradability and eco-friendly properties. Researchers have found that under specific conditions, the compound can undergo enzymatic degradation, making it a more sustainable option for certain industrial applications compared to traditional synthetic materials.
In conclusion, ethyl (2E)-3-(thiophen=Zl)prop=Z-enolate is a versatile compound with a wide range of applications in organic chemistry, materials science, and medicinal research. Its unique structure and reactivity make it an invaluable tool for scientists seeking to develop innovative solutions across these disciplines. As research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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